Product packaging for 3-Azabicyclo[3.3.1]nonane hydrochloride(Cat. No.:CAS No. 60364-11-6)

3-Azabicyclo[3.3.1]nonane hydrochloride

Cat. No.: B1380097
CAS No.: 60364-11-6
M. Wt: 161.67 g/mol
InChI Key: ASJSMOVYIWFUDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nomenclature and Structural Identification

This compound represents a well-defined bicyclic amine compound with the molecular formula carbon eight hydrogen sixteen chlorine nitrogen and a molecular weight of 161.67 grams per mole. The compound is systematically identified by its Chemical Abstracts Service number 60364-11-6 and possesses the International Union of Pure and Applied Chemistry name 3-azabicyclo[3.3.1]nonane;hydrochloride. The structural nomenclature follows the established bicyclic naming convention where the bracketed numbers [3.3.1] indicate the number of atoms in each bridge connecting the two ring junctions, with the nitrogen atom occupying the 3-position of the bicyclic framework.

The compound exists as the hydrochloride salt of the parent base 3-azabicyclo[3.3.1]nonane, which itself has the molecular formula carbon eight hydrogen fifteen nitrogen. The parent compound, identified by Chemical Abstracts Service number 280-70-6, serves as the fundamental structural unit from which the hydrochloride derivative is formed. Structural identification is further supported by various chemical descriptors including the International Chemical Identifier key ASJSMOVYIWFUDV-UHFFFAOYSA-N and the Simplified Molecular Input Line Entry System notation C1CC2CC(C1)CNC2.Cl.

The three-dimensional structure of this compound exhibits characteristic features of bridged bicyclic systems, with the nitrogen atom serving as a bridgehead component that influences the overall molecular geometry and conformational behavior. Chemical database records indicate that the compound possesses specific stereochemical properties, though it contains zero defined stereocenters according to current structural analysis. The bicyclic framework creates a rigid molecular architecture that restricts conformational flexibility compared to acyclic amine analogues.

Historical Development of Bicyclic Amine Chemistry

The development of bicyclic amine chemistry, particularly systems containing the azabicyclo[3.3.1]nonane scaffold, has evolved significantly over several decades of research. The synthetic approaches to these compounds have been refined through various methodological advances, with particular emphasis on the Mannich reaction as a fundamental synthetic strategy. Historical literature indicates that the three-component Mannich reaction involving cyclohexanone or related ketones with aldehydes and ammonium acetate in polar aprotic solvents has emerged as a preferred synthetic route for accessing 3-azabicyclo[3.3.1]nonane derivatives.

The significance of bicyclic amine systems became apparent through studies of naturally occurring alkaloids, particularly those found in plant species including aconitum, delphinium, consolida and thalictrum. These natural products contain the 3-azabicyclonone pharmacophore and demonstrate diverse biological properties including analgesic and anesthetic activities. The recognition of these bioactive properties in natural systems provided impetus for synthetic chemists to develop efficient methods for constructing similar bicyclic frameworks.

Research into nitrogen inversion dynamics within bicyclic amine systems has revealed unique features of these compounds compared to their monocyclic counterparts. Studies have demonstrated that nitrogen inversion-rotation barriers in bicyclic amines, including azabicyclo[3.3.1]nonane systems, exhibit characteristic patterns related to ring size and structural constraints. The bicyclic effect, which describes unusually high nitrogen inversion barriers in bridged systems, has been attributed to the geometric constraints imposed by the bicyclic framework and the energy of sigma-orbitals of carbon-carbon bonds adjacent to the nitrogen center.

Significance in Heterocyclic Compound Research

This compound occupies a significant position within heterocyclic compound research due to its unique structural characteristics and potential applications in various chemical fields. Heterocyclic compounds, characterized by the presence of heteroatoms such as nitrogen within cyclic ring structures, represent a diverse class of organic molecules with widespread applications in pharmaceuticals, agrochemicals, and materials science. The bicyclic nature of 3-azabicyclo[3.3.1]nonane systems provides distinct advantages in terms of structural rigidity and conformational control compared to monocyclic heterocycles.

The compound serves as an important scaffold for the development of more complex heterocyclic systems through various functionalization reactions. The presence of the carbonyl group in related 3-azabicyclo[3.3.1]nonanone derivatives enables diverse chemical transformations including the formation of oximes, hydrazones, semicarbazones, and other nitrogen-containing heterocycles. These functionalization possibilities make the azabicyclo[3.3.1]nonane framework a versatile building block for synthetic chemistry applications.

Conformational studies of 3-azabicyclo[3.3.1]nonane derivatives have revealed that these compounds preferentially adopt twin-chair conformations with equatorial orientations of substituent groups. Nuclear magnetic resonance analysis has consistently demonstrated this conformational preference, which is maintained regardless of the nature of substituents on the bicyclic framework. This conformational stability contributes to the predictable three-dimensional structure of derivatives, making the scaffold valuable for structure-activity relationship studies in medicinal chemistry applications.

Property Value Reference
Molecular Formula Carbon Eight Hydrogen Sixteen Chlorine Nitrogen
Molecular Weight 161.67 grams per mole
Chemical Abstracts Service Number 60364-11-6
Parent Compound Chemical Abstracts Service 280-70-6
International Chemical Identifier Key ASJSMOVYIWFUDV-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System C1CC2CC(C1)CNC2.Cl
European Community Number 958-795-3

The research significance of this compound extends to its role in understanding fundamental aspects of heterocyclic chemistry, including nitrogen inversion dynamics, conformational analysis, and structure-activity relationships. Recent synthetic methodologies have demonstrated the accessibility of these compounds through one-pot reactions, making them increasingly attractive targets for synthetic chemists. The facile synthesis of 3-azabicyclo[3.3.1]nonane scaffolds directly from aromatic ketones represents a significant advancement in the field, with reported yields reaching up to 83 percent through tandem Mannich annulation processes.

The compound's importance in heterocyclic research is further emphasized by its potential applications in the development of bioactive molecules. Studies have indicated that derivatives of the 3-azabicyclo[3.3.1]nonane framework exhibit various biological activities, including antibacterial and antifungal properties. Structure-activity relationship investigations have revealed that electron-withdrawing groups at specific positions of aryl substituents can enhance these biological activities, providing valuable guidance for the design of new therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16ClN B1380097 3-Azabicyclo[3.3.1]nonane hydrochloride CAS No. 60364-11-6

Properties

IUPAC Name

3-azabicyclo[3.3.1]nonane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-2-7-4-8(3-1)6-9-5-7;/h7-9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJSMOVYIWFUDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 3-Azabicyclo[3.3.1]nonane hydrochloride involves a one-pot tandem Mannich annulation. This method utilizes aromatic ketones, paraformaldehyde, and dimethylamine as starting materials. The reaction proceeds under mild conditions and yields the desired product in good yields (up to 83%) . Another approach involves the use of a SmI2-mediated radical cyclization protocol, which has been effective in constructing the azabicyclo[3.3.1]nonane ring system .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the one-pot tandem Mannich annulation suggests that it could be adapted for industrial-scale synthesis, given its efficiency and relatively simple reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.3.1]nonane hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted azabicyclo[3.3.1]nonane compounds .

Scientific Research Applications

Medicinal Chemistry

Biological Activity
3-Azabicyclo[3.3.1]nonane derivatives have been identified as biologically active substances, making them significant in drug development. These compounds can act as intermediates in the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to their structural similarity to piperidine derivatives, which are prevalent in many medicinal agents .

Neuropharmacology
Research indicates that certain derivatives of 3-azabicyclo[3.3.1]nonane exhibit affinity for various neurotransmitter receptors, including nicotinic acetylcholine receptors (nAChRs). This interaction is crucial for developing treatments for conditions such as Alzheimer's disease and schizophrenia .

Organic Synthesis

Synthesis Techniques
The synthesis of this compound involves several methods, including the Mannich reaction, which allows for the introduction of various substituents at the nitrogen atom . This versatility makes it a valuable building block in organic synthesis.

Example Reaction Mechanism
A typical reaction involves the use of m-dinitrobenzene as a starting material, which undergoes reduction followed by aminomethylation to yield various derivatives. The reaction conditions can be optimized to produce specific 1,5-dinitro-3-R-3-azabicyclo[3.3.1]nonanes .

Conformational Analysis

Model Compounds
Due to their rigid structure, 3-azabicyclo[3.3.1]nonane derivatives serve as excellent models for studying conformational dynamics in organic molecules. They help elucidate the relationship between molecular structure and biological activity by providing insights into how different conformations affect receptor binding and activity .

Case Studies and Research Findings

Study/Research Focus Findings
Zefirov et al. (1975)Conformational AnalysisDemonstrated that azabicyclo compounds can model cyclic systems effectively, aiding in understanding conformational preferences .
Chemical Reviews (2016)Synthesis TechniquesReviewed various synthetic pathways for creating azabicyclo compounds, highlighting their importance in medicinal chemistry .
ResearchGate Publication (2010)Biological PropertiesInvestigated the biological activities of substituted azabicyclo compounds, noting their potential therapeutic effects on neurological conditions .

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.3.1]nonane hydrochloride involves its interaction with various molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and participate in nucleophilic attacks, influencing the compound’s reactivity and interactions with other molecules. These interactions are crucial in its role as a scaffold in medicinal chemistry, where it can modulate the activity of target proteins and enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparisons

The following table summarizes key structural and physicochemical differences between 3-azabicyclo[3.3.1]nonane hydrochloride and related bicyclic amines:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features CAS Number Reference ID
This compound C₈H₁₆ClN 161.67 Two stereocenters, bicyclo[3.3.1] framework 60364-11-6
2-Azabicyclo[3.3.1]nonane C₈H₁₅N 125.22 Single nitrogen at position 2 Not provided
9-Azabicyclo[3.3.1]nonane derivatives Varies (e.g., C₉H₁₄N₂) 150.22 (e.g.) Nitrogen at position 9, functionalized with cyano groups 1363383-01-0
3-Thia-7-azabicyclo[3.3.1]nonane HCl C₇H₁₄ClNS 187.71 Sulfur atom at position 3, nitrogen at 7 Not provided
1-Azabicyclo[3.3.1]nonan-3-one HCl C₈H₁₄ClNO 175.66 Ketone group at position 3 90154-82-8

Key Observations :

  • Ring Size and Heteroatom Position: Shifting the nitrogen atom (e.g., 2-aza vs. 3-aza) alters electronic properties and binding affinity. For example, 9-azabicyclo derivatives functionalized with cyano groups exhibit distinct reactivity .
  • Substituent Effects: Introduction of sulfur (3-thia) or ketone groups (nonan-3-one) modifies polarity and biological activity .
Antitumor Activity:
  • 3-Azabicyclo[3.3.1]nonan-9-one derivatives: Electron-withdrawing halogen substituents on aryl rings enhance cytotoxicity but reduce antioxidant activity. Conversely, electron-donating groups (e.g., –OCH₃) improve antioxidant properties but lower cytotoxicity .
  • 8-Azabicyclo[3.2.1]octane derivatives : These compounds are patented as insecticides, showing divergent applications compared to antitumor-focused 3-azabicyclo derivatives .
Anti-Inflammatory Activity:
Stereochemical Impact:
  • The stereochemistry of this compound is critical for binding to biological targets. For example, its (1S)-configured form is explicitly noted in synthesis studies .

Biological Activity

3-Azabicyclo[3.3.1]nonane hydrochloride, a nitrogen-containing bicyclic compound, has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antiprotozoal effects, antiarrhythmic properties, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by its bicyclic structure, which incorporates a nitrogen atom within one of the rings. This structural feature is crucial for its biological activity, influencing how it interacts with biological targets.

Antiprotozoal Activity

Recent studies have highlighted the antiprotozoal potential of 3-azabicyclo[3.3.1]nonane derivatives, particularly against Plasmodium falciparum and Trypanosoma brucei.

Key Findings:

  • In Vitro Activity : Compounds derived from 3-azabicyclo[3.3.1]nonane demonstrated significant activity against P. falciparum NF54 with IC50 values ranging from 0.023 to 0.694 µM, indicating potent antimalarial properties (Table 1) .
  • Selectivity : The selectivity index (SI) for these compounds was notably high, suggesting a favorable therapeutic profile against malaria while minimizing toxicity to human cells .
Compound IDIC50 (µM)Selectivity Index
3-Azabicyclo-nonane 70.023254.5
2-Azabicyclo-nonane 20.56215.0
Hybrid Compound X0.09562.90

The exact mechanisms by which these compounds exert their antiprotozoal effects remain to be fully elucidated; however, it is suggested that they may disrupt critical metabolic pathways in the parasites.

Antiarrhythmic Properties

Research has also indicated that derivatives of 3-azabicyclo[3.3.1]nonane possess antiarrhythmic properties, making them potential candidates for treating cardiac arrhythmias.

Notable Insights:

  • Electrophysiological Studies : Certain salts of 3-azabicyclo[3.3.1]nonanes have shown efficacy in controlling arrhythmic processes through modulation of ion channels involved in cardiac action potentials .
  • Comparative Analysis : These compounds have been compared to established antiarrhythmic agents like lidocaine and have demonstrated superior or comparable electrophysiological properties .

Case Studies and Research Findings

Several case studies have documented the biological activity of 3-azabicyclo[3.3.1]nonane and its derivatives:

  • Study on Antimalarial Activity : A series of synthesized hybrids combining azabicyclo-nonanes with pyrimidine moieties showed enhanced activity against both sensitive and resistant strains of P. falciparum, particularly highlighting the importance of substitution patterns on the efficacy .
  • Evaluation of Antiarrhythmic Effects : In vivo studies demonstrated that certain derivatives effectively reduced the incidence of arrhythmias in animal models, suggesting a promising avenue for further clinical exploration .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Azabicyclo[3.3.1]nonane hydrochloride, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Common synthesis involves cyclization of camphorimide derivatives or reductive amination of bicyclic ketones. For example, camphorimide (1,8,8-trimethyl-3-azabicyclo[3.2.1]octane) can be functionalized with halogenated amines under basic conditions . Optimization may involve adjusting solvent polarity (e.g., ethanol vs. DMF) and temperature gradients to favor ring closure. Yield improvements (>70%) are achievable via catalytic hydrogenation or NaBH4-mediated reductions .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Methodological Answer : Use tandem analytical techniques:

  • NMR : 1H^1\text{H} and 13C^{13}\text{C} NMR to verify bicyclic proton environments (e.g., axial-equatorial coupling in the azabicyclo framework) .
  • HPLC-MS : Quantify purity (>98%) and detect impurities using reverse-phase C18 columns with mobile-phase gradients (acetonitrile/0.1% TFA) .
  • X-ray crystallography : Resolve stereochemistry for crystalline derivatives .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition above 150°C .
  • Hygroscopicity : Dynamic vapor sorption (DVS) to measure moisture uptake, critical for salt forms .
  • Photostability : Accelerated UV exposure (ICH Q1B guidelines) to identify degradation products .

Advanced Research Questions

Q. How can computational models guide the design of novel 3-Azabicyclo[3.3.1]nonane derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to predict reaction pathways and transition states for functionalization .
  • Molecular docking : Screen derivatives against target proteins (e.g., neurotransmitter receptors) to prioritize synthesis .
  • Machine learning : Train models on existing SAR data to predict solubility and logP for pharmacokinetic optimization .

Q. How should researchers resolve contradictions in reported bioactivity data for 3-Azabicyclo[3.3.1]nonane analogs?

  • Methodological Answer :

  • Meta-analysis : Cross-validate assays (e.g., IC50 variability in kinase inhibition) using standardized protocols (e.g., CEREP panels) .
  • Batch reproducibility : Compare synthetic routes (e.g., Boc-protected intermediates vs. free amines) to isolate purity-driven discrepancies .
  • Epistemic uncertainty quantification : Apply Bayesian statistics to distinguish experimental noise from true pharmacological variability .

Q. What strategies mitigate by-product formation during N-functionalization of 3-Azabicyclo[3.3.1]nonane?

  • Methodological Answer :

  • Reactor design : Use flow chemistry to minimize residence time and reduce oligomerization .
  • Protecting groups : Introduce tert-butoxycarbonyl (Boc) or benzyl groups to shield reactive amines during alkylation .
  • In-situ monitoring : Employ PAT (Process Analytical Technology) tools like FTIR to track intermediate formation and adjust stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[3.3.1]nonane hydrochloride
Reactant of Route 2
3-Azabicyclo[3.3.1]nonane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.